molecular formula C14H24N2O4 B2643643 Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate CAS No. 1334412-70-2

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate

Cat. No.: B2643643
CAS No.: 1334412-70-2
M. Wt: 284.356
InChI Key: XNWFUTXQCYIPOV-UHFFFAOYSA-N
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Description

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate is a chemical compound with the molecular formula C13H22N2O4. It is a derivative of diazabicyclo compounds, which are known for their unique bicyclic structure containing nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability .

Properties

IUPAC Name

1-O-tert-butyl 3a-O-methyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-6-14(11(17)19-4)5-7-15-9-10(14)16/h10,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWFUTXQCYIPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CNCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate typically involves the reaction of a diazabicyclo compound with a methylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate is characterized by the following chemical formula:

  • Molecular Formula : C₁₄H₂₄N₂O₄
  • CAS Number : 1334412-70-2

This compound features a bicyclic structure that contributes to its unique reactivity and potential applications in drug development and synthesis.

1.1. Drug Discovery and Development

This compound has been investigated for its potential as a scaffold in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study: c-Myc Inhibition
Research has shown that compounds related to this bicyclic structure can inhibit c-Myc-Max dimerization, a crucial process in cancer cell proliferation. For instance, derivatives of similar structures have demonstrated significant potency in disrupting this interaction, suggesting that this compound could serve as a lead compound for developing anti-cancer agents .

1.2. Neuropharmacology

The compound's structural analogs have been explored for their effects on neurodegenerative disorders. The bicyclic framework is conducive to binding with neurotransmitter receptors or enzymes involved in neurochemical pathways. This application is particularly relevant for developing treatments targeting conditions like schizophrenia and Alzheimer's disease .

2.1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Synthetic Route Development
Recent studies have highlighted efficient synthetic routes utilizing this compound as a precursor for synthesizing novel nitrogen-containing heterocycles. These reactions often involve cyclization and functional group transformations that leverage the bicyclic nature of the compound .

3.1. Pharmaceutical Manufacturing

Due to its favorable properties and versatility in synthesis, this compound has potential applications in pharmaceutical manufacturing processes. Its use can streamline the production of active pharmaceutical ingredients (APIs) by serving as a building block in multi-step syntheses.

Summary of Applications

Application AreaSpecific Uses
Medicinal ChemistryDevelopment of anti-cancer agents; neuropharmacological applications
Organic SynthesisIntermediate for synthesizing nitrogen heterocycles
Pharmaceutical ManufacturingBuilding block for active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate
  • Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-2-carboxylate
  • Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the boc protecting group. This makes it particularly useful in synthetic chemistry as it can be selectively deprotected and further functionalized .

Biological Activity

Methyl 7-Boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on recent research findings.

1. Synthesis of this compound

The compound is synthesized through a series of chemical reactions involving the bicyclic framework of diazabicyclononane. The general synthetic route includes:

  • Starting Materials : The synthesis typically begins with 1-Boc-piperidine derivatives.
  • Reactions : Key reactions include Mannich condensation and subsequent Boc deprotection to yield the final product.

The molecular structure can be represented as follows:

C11H20N2O3\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{3}

2.1 Anticancer Activity

Research has indicated that derivatives of diazabicyclo compounds exhibit significant anticancer properties. For instance, studies have shown that certain bispidine derivatives demonstrate cytotoxic activity against various cancer cell lines. The mechanism appears to involve modulation of polyamine metabolism and induction of apoptosis in cancer cells .

2.2 Neuroprotective Effects

In animal models, compounds related to this compound have been evaluated for nootropic (cognitive-enhancing) effects. Some studies report that these compounds can reverse scopolamine-induced amnesia in mice, suggesting potential applications in treating cognitive disorders .

2.3 Antimicrobial Properties

Preliminary data indicate that derivatives of this compound may possess antimicrobial activity against certain strains of bacteria. For example, related compounds have shown weak activity against multidrug-resistant strains such as Staphylococcus aureus .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AnticancerMDA-MB-231 (breast cancer)IC50 = 0.126 μM; inhibits proliferation
NeuroprotectiveMouse passive avoidance testReversal of scopolamine-induced amnesia
AntimicrobialStaphylococcus aureusMIC = 4–8 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Polyamine Metabolism Modulation : Compounds in this class may influence the metabolism of polyamines, which are critical for cell growth and differentiation.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
  • Neurotransmitter Interaction : Their structure allows for potential interactions with neurotransmitter receptors, contributing to cognitive enhancement.

5.

This compound represents a promising area of research within medicinal chemistry due to its diverse biological activities. Ongoing studies are necessary to further elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the recommended synthetic pathways for Methyl 7-Boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate?

A two-step approach is typically employed:

  • Step 1 (Protection): Introduce the Boc group to the diazabicyclo core using tert-butyl dicarbonate (Boc anhydride) in a dichloromethane/methanol solvent system. Chromatographic purification (silica gel, CH₂Cl₂/MeOH gradient) ensures intermediate purity .
  • Step 2 (Carboxylation): React the Boc-protected intermediate with methyl chloroformate under basic conditions (e.g., triethylamine). Monitor completion via TLC (silica, ethyl acetate/petroleum ether). Isolate the product via extraction and recrystallization .

Q. What safety protocols are critical during handling?

  • Hazard Mitigation: Wear PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
  • Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste services to prevent environmental contamination .
  • Emergency Response: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, providing the SDS .

Advanced Research Questions

Q. How can low yields during Boc deprotection be optimized?

Low yields (e.g., 56–58% ) may arise from incomplete acidolysis or side reactions. Mitigation strategies:

  • Acid Selection: Replace HCl with trifluoroacetic acid (TFA) in dichloromethane for milder conditions.
  • Temperature Control: Perform deprotection at 0–4°C to minimize degradation.
  • Monitoring: Use LC-MS to track Boc removal and intermediate stability .

Q. What advanced techniques validate the compound’s structural conformation?

  • X-ray Crystallography: Resolve chair/boat conformations of the bicyclo core, as demonstrated for related azabicyclo compounds .
  • NMR Analysis: Assign peaks using ¹H-¹³C HSQC and NOESY to confirm stereochemistry (e.g., equatorial vs. axial Boc orientation) .
  • IR Spectroscopy: Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. How does this compound serve as a precursor for enzyme inhibitors?

The Boc-protected diazabicyclo scaffold is a key intermediate in synthesizing PARP-1 inhibitors. For example:

  • Functionalization: Couple the deprotected amine with fluorobenzyl groups via amide bonds to enhance target binding .
  • Biological Testing: Evaluate inhibitory activity in BRCA-deficient cell lines using fluorescence-based ADP-ribosylation assays .

Q. What contradictions exist in reported synthetic methodologies, and how are they resolved?

  • Solvent Discrepancies: While CH₂Cl₂/MeOH is standard for chromatography , LiAlH₄ reductions require methyl tert-butyl ether for safety . Validate solvent compatibility via small-scale trials.
  • Deprotection Efficiency: Compare TFA vs. HCl efficiency using LC-MS and adjust stoichiometry (e.g., 2–3 eq. acid) to improve reproducibility .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, CH₂Cl₂/MeOH, 12 h, RT56–58%
DeprotectionTFA/CH₂Cl₂ (1:4 v/v), 2 h, 0°C85–90%
CrystallizationEthanol recrystallization, −20°C, 24 h75%

Q. Table 2. Hazard Classification

ComponentHazard CodesPrecautionary Measures
IntermediateH302, H315, H319, H335Use fume hood; avoid inhalation
Final ProductH319Store in airtight containers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.